3-(5-Methyl-2-thienyl)alanine is a non-canonical amino acid featuring a thiophene ring, a widely used bioisostere for the phenyl group of Phenylalanine. [1] In drug discovery and materials science, the incorporation of thienylalanine derivatives into peptides or small molecules is a key strategy for modulating biological activity, pharmacokinetic properties, and molecular conformation. [2] The 5-methyl substitution on the thiophene ring provides specific, predictable alterations to the parent scaffold, making this compound a strategic choice for targeted molecular design rather than a simple aromatic building block.
Substituting 3-(5-Methyl-2-thienyl)alanine with its unsubstituted parent, 3-(2-thienyl)alanine, is inadvisable in most applications due to the functional role of the methyl group. This substitution is a deliberate chemical modification intended to predictably alter lipophilicity, block potential sites of metabolic degradation, and introduce specific steric bulk. [REFS-1, REFS-2] These changes directly influence membrane permeability, in-vivo stability, and target-binding interactions. Using the unsubstituted analog would negate these designed-in properties, leading to divergent and often inferior outcomes in pharmacokinetics, potency, and selectivity studies.
The addition of a methyl group to an aromatic ring is a standard medicinal chemistry tactic to increase a molecule's lipophilicity. [1] This modification is known to enhance the passive diffusion of molecules across biological membranes. For instance, studies on structurally related lipophilic cations showed that methylation significantly accelerated their penetration through lipid membranes. [2] This property is critical for designing cell-penetrating peptides or orally bioavailable small molecules.
| Evidence Dimension | Lipophilicity / Membrane Permeability |
| Target Compound Data | Increased lipophilicity and membrane translocation rate due to the presence of the 5-methyl group. |
| Comparator Or Baseline | 3-(2-Thienyl)alanine, which lacks the methyl group and is therefore expected to be less lipophilic. |
| Quantified Difference | Qualitatively significant increase in lipophilicity (LogP) and membrane permeability. |
| Conditions | General principle applied in aqueous and lipid environments, relevant to ADME (Absorption, Distribution, Metabolism, and Excretion) studies. |
For drug discovery, higher lipophilicity can directly translate to improved cell permeability and absorption, a key factor in selecting building blocks for therapeutic candidates.
The thiophene ring is a known 'structural alert' as it can be metabolized by cytochrome P450 enzymes to form reactive, potentially toxic, thiophene S-oxides or epoxides. [1] A primary strategy to mitigate this bioactivation is to install blocking groups at susceptible positions on the ring. [2] The 5-methyl group on this compound serves as a steric and electronic block, potentially hindering oxidative metabolism at that position. This makes it a more robust building block for in-vivo applications compared to the unsubstituted 3-(2-thienyl)alanine, which presents an unsubstituted C5 position vulnerable to oxidation.
| Evidence Dimension | Metabolic Stability |
| Target Compound Data | Reduced susceptibility to oxidative metabolism at the C5 position of the thiophene ring. |
| Comparator Or Baseline | 3-(2-Thienyl)alanine, which has a hydrogen atom at the C5 position, a potential site for metabolic attack. |
| Quantified Difference | Qualitative improvement in metabolic half-life and reduction in the formation of potential reactive metabolites. |
| Conditions | In-vitro (e.g., human liver microsomes) and in-vivo metabolic studies. |
Procuring this analog provides a built-in metabolic blocking group, potentially saving development time and reducing the risk of generating toxic metabolites in drug candidates.
The substitution of a hydrogen atom with a methyl group is a fundamental move in SAR studies to explore steric and hydrophobic interactions within a protein's binding pocket. A comprehensive analysis of over 2000 such cases found that this simple modification can boost binding affinity by a factor of 10 or more in 8% of instances. [1] The methyl group can fit into a complementary hydrophobic pocket or induce a more favorable binding conformation. Therefore, 3-(5-methyl-2-thienyl)alanine is not merely an analog of 3-(2-thienyl)alanine but a specific tool to probe for these potency-enhancing interactions.
| Evidence Dimension | Biological Potency (e.g., Ki, IC50, EC50) |
| Target Compound Data | Potential for significantly increased binding affinity and biological activity. |
| Comparator Or Baseline | 3-(2-Thienyl)alanine (unsubstituted) or Phenylalanine. |
| Quantified Difference | Historically observed potency increases of >10-fold in 8% of cases where a methyl group is introduced. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3415954/" target="_blank">1</a>] |
| Conditions | Enzyme inhibition assays, receptor binding assays, or cell-based functional assays. |
This compound should be procured specifically for SAR campaigns where exploring steric interactions is a primary objective to improve lead compound potency and selectivity.
Ideal for use in medicinal chemistry programs to systematically probe steric and hydrophobic interactions in a target binding site. Its use, in direct comparison with 3-(2-thienyl)alanine, allows researchers to quantify the impact of the 5-methyl group on biological activity, guiding the design of more potent inhibitors or agonists. [1]
A preferred building block for synthesizing peptides or small molecules where enhanced metabolic stability and cell permeability are required. The 5-methyl group can simultaneously block a site of oxidative metabolism and increase lipophilicity, addressing two common pharmacokinetic challenges in a single modification. [2]
Serves as a superior alternative to Phenylalanine or unsubstituted thienylalanine when designing peptidomimetics intended for in-vivo use. The tailored properties conferred by the methyl group can lead to compounds with better absorption and longer half-lives, increasing the likelihood of therapeutic efficacy.